An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, a compound of significant interest due to its core benzoylpiperidine scaffold. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, frequently appearing in centrally active agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's chemical identity, physicochemical characteristics, reactivity profile, and spectroscopic signatures. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of key properties such as solubility, pKa, and stability, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Benzoylpiperidine Scaffold
The benzoylpiperidine moiety is a cornerstone in modern pharmacology, recognized for its versatile binding capabilities and favorable pharmacokinetic profiles. Its constrained cyclic structure often serves as a bioisostere for more flexible pharmacophores, enhancing receptor affinity and selectivity.[1] Notably, derivatives of this scaffold are crucial components in therapeutics targeting the central nervous system, including antipsychotics and serotonin receptor (5-HT2A) modulators.[1]
1-Benzoyl-2-methylpiperidine-2-carboxylic acid incorporates this privileged fragment while introducing two key functional groups: a tertiary amide and a carboxylic acid. These additions create a chiral center and introduce opportunities for specific hydrogen bonding, salt formation, and further chemical modification, making it a compound of interest for library synthesis and lead optimization campaigns. This guide serves to elucidate the foundational chemical and physical properties that govern its behavior in both laboratory and physiological environments.
Chemical Identity and Structural Elucidation
The unambiguous identification of a compound is the bedrock of all subsequent research. 1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a chiral molecule featuring a piperidine ring N-acylated with a benzoyl group and substituted at the 2-position with both a methyl and a carboxylic acid group.
Figure 1: 2D Chemical Structure of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior, influencing everything from reaction kinetics to bioavailability. The data presented below combines predicted values from computational models with general characteristics inferred from its structure.
| Property | Value / Predicted Value | Significance in Drug Development | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | Defines the elemental composition and exact mass. | [2] |
| Molecular Weight | 247.29 g/mol | Impacts diffusion rates and molar concentration calculations. | Calculated |
| Monoisotopic Mass | 247.12085 Da | Crucial for high-resolution mass spectrometry identification. | [2] |
| CAS Number | Not available in searched databases | Unique identifier for chemical substances. | N/A |
| PubChem CID | 20095412 | Unique identifier in the PubChem database. | [2] |
| Predicted XlogP | 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [2] |
| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid group dictates acidity, affecting solubility and charge state at physiological pH. | Inferred |
| Hydrogen Bond Donors | 1 (from -COOH) | Potential to interact with biological targets and influences solubility and crystal packing. | Inferred |
| Hydrogen Bond Acceptors | 3 (two O atoms, one N atom) | Governs interactions with solvents and biological macromolecules. | Inferred |
| Rotatable Bond Count | 2 | Relates to conformational flexibility, which is key for receptor binding. | Inferred |
| Appearance | Likely a white to off-white solid | Basic physical state at standard conditions. | Inferred[3] |
| Solubility | Soluble in polar organic solvents | Affects formulation, purification, and delivery options. | Inferred[3] |
| Melting/Boiling Point | Data not available | Defines the solid-to-liquid and liquid-to-gas phase transition temperatures. | N/A |
Chemical Properties and Reactivity Profile
The molecule's reactivity is dominated by its three primary functional regions: the carboxylic acid, the tertiary amide, and the aromatic ring.
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Carboxylic Acid Group: This is the most reactive site.
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Acidity: It will readily deprotonate in the presence of a base to form a carboxylate salt. The pKa is influenced by the electron-withdrawing nature of the adjacent amide and benzoyl group.
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Esterification: Can be converted to an ester by reacting with an alcohol under acidic conditions.
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Amidation: Can be activated (e.g., to an acyl chloride) and reacted with an amine to form a new amide bond.
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-
Tertiary Amide (Benzoyl-Piperidine Linkage):
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Stability: Amides are generally stable functional groups. However, this bond can be cleaved under harsh hydrolytic conditions (strong acid or base with heat), though this is not typically a facile reaction.
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Resonance: The lone pair of the nitrogen atom is delocalized into the benzoyl carbonyl, giving the N-C bond partial double-bond character and restricting rotation.
-
-
Aromatic (Benzoyl) Ring:
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The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the attached carbonyl group. Reactions like nitration or halogenation would require forcing conditions and would be directed to the meta position.
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Figure 2: Key factors influencing the chemical stability and degradation pathways of the title compound.
Predicted Spectroscopic Profile
While experimental data is not publicly available, a reliable spectroscopic profile can be predicted based on well-established principles of chemical structure and spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show several characteristic absorption bands, making it a powerful tool for functional group identification.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[4][5]
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C-H Stretch (Aromatic & Aliphatic): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (piperidine and methyl) C-H bonds.
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C=O Stretch (Carboxylic Acid & Amide): This region is critical. Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch should appear around 1700-1725 cm⁻¹.[6] The tertiary amide C=O stretch will likely appear at a lower wavenumber, typically in the 1630-1660 cm⁻¹ range, due to resonance effects.
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C-O Stretch (Carboxylic Acid): A strong band between 1210-1320 cm⁻¹ is expected.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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~10-13 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid.
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~7.2-7.8 ppm: A multiplet system integrating to 5 protons, corresponding to the benzoyl aromatic ring.
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~1.5-4.0 ppm: A complex series of multiplets from the diastereotopic protons of the piperidine ring.
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~1.5 ppm: A singlet integrating to 3 protons for the methyl group at the C2 position.
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-
¹³C NMR:
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~175-185 ppm: Quaternary carbon of the carboxylic acid (-COOH).
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~165-175 ppm: Carbonyl carbon of the amide.
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~125-140 ppm: Signals for the 6 carbons of the aromatic ring.
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~20-60 ppm: Signals corresponding to the carbons of the piperidine ring and the methyl group.
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Mass Spectrometry (MS)
High-resolution mass spectrometry would be ideal for confirming the elemental composition.
-
Predicted Adducts (ESI+): [M+H]⁺ at m/z 248.1281, [M+Na]⁺ at m/z 270.1101.[2]
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Predicted Adducts (ESI-): [M-H]⁻ at m/z 246.1136.[2]
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Fragmentation: Key fragmentation pathways would likely involve the loss of CO₂ from the carboxylic acid, cleavage of the benzoyl group, and fragmentation of the piperidine ring.
Experimental Protocols for Property Determination
To move from predicted to empirical data, standardized experimental protocols are essential. The following methods are designed for accuracy and self-validation.
Protocol: pKa Determination by Potentiometric Titration
Expertise & Causality: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in proton concentration (pH) as a function of added titrant, allowing for precise calculation of the acid dissociation constant. A co-solvent system (e.g., methanol/water) is often necessary for compounds with limited aqueous solubility, and the Yasuda-Shedlovsky extrapolation is a trustworthy method to determine the aqueous pKa from such data.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (25 °C).
-
Sample Preparation: Accurately weigh ~5-10 mg of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 v/v Methanol:Water). Include an inert electrolyte like 0.1 M KCl to maintain constant ionic strength.
-
Titration: Place the solution in a jacketed beaker to maintain 25 °C. Titrate with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL) using a calibrated burette or auto-titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes.
-
Data Analysis: Plot the first derivative (ΔpH/ΔV) against the titrant volume (V) to accurately determine the equivalence point. The pKa is the pH value at the half-equivalence point.
-
Trustworthiness: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Figure 3: Experimental workflow for the determination of pKa via potentiometric titration.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Expertise & Causality: The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid-state compound and the solvent, providing a definitive solubility value rather than a kinetic one. This is critical for predicting dissolution behavior and bioavailability.
Methodology:
-
Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and organic solvents.
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. The excess is critical to ensure saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Trustworthiness: A preliminary time-to-equilibrium study should be run. Samples taken at 24, 48, and 72 hours should yield consistent concentration values to confirm equilibrium has been reached. Each solvent should be tested in triplicate.
Conclusion
1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a structurally interesting molecule built upon a pharmacologically validated scaffold. Its key features—a moderately lipophilic profile (predicted XlogP of 2.0), an acidic carboxylic acid group, and a stable amide linkage—provide a foundation for its potential use in drug discovery. The predicted spectroscopic signatures offer a clear roadmap for its identification and characterization. The experimental protocols detailed herein provide a robust framework for obtaining the empirical data necessary to advance this compound from a theoretical entity to a well-characterized tool for chemical and biological research.
References
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- MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- Santa Cruz Biotechnology. (n.d.). 1-benzoylpiperidine-2-carboxylic acid | CAS 78348-46-6.
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- CymitQuimica. (n.d.). CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid.
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- PubChemLite. (n.d.). 1-benzoylpiperidine-2-carboxylic acid (C13H15NO3).
- Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids.
- SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols.
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